molecular formula C13H19ClN2 B1423045 [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine CAS No. 1334148-05-8

[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine

Cat. No.: B1423045
CAS No.: 1334148-05-8
M. Wt: 238.75 g/mol
InChI Key: QEZHRHPXKIVCHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine typically involves the reaction of 3-chlorobenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Compounds with new functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine is unique due to its specific chemical structure, which combines the properties of both the 3-chlorophenyl and 1-methylpiperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16-7-3-5-11(9-15)13(16)10-4-2-6-12(14)8-10/h2,4,6,8,11,13H,3,5,7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZHRHPXKIVCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC(=CC=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Reactant of Route 2
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Reactant of Route 3
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Reactant of Route 4
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Reactant of Route 5
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Reactant of Route 6
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine

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